molecular formula C10H8Cl2N2O B1357140 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 59455-91-3

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B1357140
CAS No.: 59455-91-3
M. Wt: 243.09 g/mol
InChI Key: KOZUNEPMJRLDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a dichloromethyl group and a p-tolyl group attached to the oxadiazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves the reaction of p-tolyl hydrazine with dichloromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized oxadiazoles.

Scientific Research Applications

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its dichloromethyl and p-tolyl groups contribute to its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
  • 5-(Bromomethyl)-3-(p-tolyl)-1,2,4-oxadiazole
  • 5-(Methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Uniqueness

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is unique due to the presence of two chlorine atoms in the dichloromethyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that have different halogen or alkyl groups.

Properties

IUPAC Name

5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6-2-4-7(5-3-6)9-13-10(8(11)12)15-14-9/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZUNEPMJRLDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483571
Record name 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59455-91-3
Record name 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.